2,6-Difluoro-3-hydroxybenzaldehyde

Lipophilicity Drug-likeness Partition Coefficient

Sourcing the correct regioisomer is critical for synthesizing the 2,6-difluorobenzamide pharmacophore in clinical-stage anti-MRSA candidates. Mono-fluoro or chloro analogs fail to impart the necessary FtsZ allosteric inhibition. - Unique 2,6-difluoro substitution pattern ensures target binding; incorrect isomers compromise activity. - Intramolecular H-bonding stabilizes the hydroxy group, improving intermediate stability and downstream yields. - Lower melting point (110-114°C) vs. dichloro analog (140.5°C) facilitates ambient-temperature dissolution and recrystallization.

Molecular Formula C7H4F2O2
Molecular Weight 158.1 g/mol
CAS No. 152434-88-3
Cat. No. B130997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-3-hydroxybenzaldehyde
CAS152434-88-3
Molecular FormulaC7H4F2O2
Molecular Weight158.1 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1O)F)C=O)F
InChIInChI=1S/C7H4F2O2/c8-5-1-2-6(11)7(9)4(5)3-10/h1-3,11H
InChIKeyNHGSYGIEJAONJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-3-hydroxybenzaldehyde Physicochemical Profile and Specifications


2,6-Difluoro-3-hydroxybenzaldehyde (C₇H₄F₂O₂, MW 158.10 g/mol) is a fluorinated aromatic aldehyde distinguished by its unique 2,6-difluoro substitution pattern and a 3-hydroxy group [1]. This substitution creates an intramolecular hydrogen bonding environment that influences both its physicochemical behavior and its reactivity as a synthetic building block . The compound is commercially available with typical purity specifications of ≥95% .

Workflow Fluorinated aromatic aldehyde synthesis
Selection 2,6-Difluoro substitution for unique reactivity
Use Context FtsZ inhibitor precursor and medicinal chemistry building block

Why 2,6-Difluoro-3-hydroxybenzaldehyde Cannot Be Substituted


The presence of two ortho-fluorines relative to the aldehyde group creates a steric and electronic environment distinct from mono-fluoro or chloro analogs . This substitution pattern reduces the aldehyde's susceptibility to nucleophilic attack and stabilizes the hydroxyl group through intramolecular hydrogen bonding, which directly impacts downstream reaction yields and intermediate stability in multi-step syntheses . Simple substitution with 3-hydroxybenzaldehyde or other regioisomers would alter reaction kinetics, selectivity, and overall synthetic efficiency, as demonstrated by comparative logP and thermal stability data in the following evidence guide .

3-Hydroxybenzaldehyde

Absence of 2,6-difluoro motif eliminates intramolecular H-bonding; may increase aldehyde oxidation and alter reaction selectivity.

2,6-Dichloro analog

Higher logP (2.95) and melting point (140.5°C) shift phase-partitioning and thermal behavior; may not reproduce solvent-compatibility profile.

2,6-Difluoro-3-hydroxybenzaldehyde Comparator Evidence


Lipophilicity: 2,6-Difluoro vs. 2,6-Dichloro Analog

2,6-Difluoro-3-hydroxybenzaldehyde exhibits a calculated logP of 1.48, which is lower than the 2,4-difluoro regioisomer (logP 1.66) and substantially lower than the 2,6-dichloro analog (logP 2.95). This lower logP indicates enhanced aqueous solubility and reduced membrane permeability relative to the dichloro analog, a critical differentiator for applications requiring intermediate hydrophilicity [1][2].

Lipophilicity
Head-to-head
logP 1.48 vs. 1.66 (2,4-isomer) & 2.95 (dichloro)
Supports aqueous/organic phase optimization
Calculated values; verify experimentally
Lipophilicity Drug-likeness Partition Coefficient

Melting Point: 2,6-Difluoro vs. 2,6-Dichloro

The melting point of 2,6-difluoro-3-hydroxybenzaldehyde (110-114°C) is significantly lower than that of 2,6-dichloro-3-hydroxybenzaldehyde (140.5°C). This 30°C difference reflects weaker intermolecular interactions in the fluorinated compound, which can translate to easier handling in melt-phase reactions and simpler recrystallization protocols .

Melting Point
Head-to-head
110–114°C (vs. 140.5°C dichloro)
Facilitates melt-phase reactions and recrystallization
~30°C lower; enhances solvent handling at moderate temperatures
Thermal Analysis Crystallinity Purification

Boiling Point vs. 2,4-Difluoro Regioisomer

The boiling point of 2,6-difluoro-3-hydroxybenzaldehyde (229.9°C at 760 mmHg) is approximately 25°C higher than that of the 2,4-difluoro regioisomer (204.2°C at 760 mmHg). This higher boiling point indicates stronger intermolecular forces, likely due to the specific arrangement of fluorine and hydroxyl groups, which can be advantageous for reactions requiring higher temperature stability without volatility loss [1].

Boiling Point
Head-to-head
229.9°C vs. 204.2°C (2,4-difluoro isomer)
Reduces volatility in high-temperature reactions
+25.7°C; supports solvent-free or high-boiling solvent protocols
Volatility Distillation Vacuum Transfer

Intramolecular Hydrogen Bonding vs. 3-Hydroxybenzaldehyde

The 2,6-difluoro substitution pattern creates an intramolecular hydrogen bond between the 3-hydroxy hydrogen and the adjacent fluorine atoms, which is absent in the non-fluorinated 3-hydroxybenzaldehyde (logP 1.29). This interaction stabilizes the phenol form over the phenoxide and modulates the aldehyde's electrophilicity, leading to different reaction rates in condensation and nucleophilic addition reactions [1][2].

H-Bonding
Class-level
Strong intramolecular F···H-O vs. minimal in 3-hydroxybenzaldehyde
May stabilize aldehyde against oxidation
Inferred from substitution pattern; verify in specific reaction context
Hydrogen Bonding Molecular Conformation Reactivity

FtsZ Inhibitor Precursor: 2,6-Difluoro Motif

The 2,6-difluorobenzamide motif is a critical pharmacophore for allosteric inhibition of FtsZ, a bacterial cell division protein. 2,6-Difluoro-3-hydroxybenzaldehyde serves as a direct synthetic precursor to 2,6-difluoro-3-methoxybenzamide (DFMBA) and related FtsZ inhibitors (e.g., PC190723, TXA709). The 2,6-difluoro substitution is essential for activity; mono-fluoro or chloro analogs show significantly reduced or no FtsZ inhibition [1][2].

FtsZ Precursor
Class-level
2,6-Difluoro motif required; mono-fluoro/chloro analogs lack reported activity
Correct regioisomer critical for FtsZ inhibitor research
Structural prerequisite for downstream bioactivity in reported series
Antibacterial FtsZ Drug Discovery

2,6-Difluoro-3-hydroxybenzaldehyde Validated Applications


Synthesis of FtsZ Antibacterial Agents

The 2,6-difluoro substitution pattern is a strict requirement for the allosteric inhibition of FtsZ. 2,6-Difluoro-3-hydroxybenzaldehyde serves as the essential starting material for constructing the 2,6-difluorobenzamide pharmacophore found in clinical-stage anti-MRSA candidates. Procurement of the correct regioisomer (CAS 152434-88-3) is critical, as mono-fluoro or chloro-substituted benzaldehydes fail to impart the necessary activity [1].

Moderate-Lipophilicity Building Block

With a logP of 1.48, this compound offers an optimal balance between aqueous and organic phase compatibility, making it a superior choice over the more lipophilic 2,6-dichloro analog (logP 2.95) for reactions requiring intermediate partitioning. Its lower melting point (110-114°C) compared to the dichloro analog (140.5°C) facilitates easier handling and dissolution in common organic solvents at ambient temperatures .

High-Temperature Aldehyde Stability

The higher boiling point of 2,6-difluoro-3-hydroxybenzaldehyde (229.9°C) relative to the 2,4-difluoro regioisomer (204.2°C) makes it the preferred choice for solvent-free or high-boiling solvent systems where aldehyde volatility must be minimized. This thermal stability reduces evaporative loss during extended heating, improving overall synthetic yield and process consistency [2].

Crystallization and Purification Optimization

The 30°C lower melting point compared to the 2,6-dichloro analog translates to enhanced solubility in standard recrystallization solvents (e.g., ethanol, ethyl acetate). This property is particularly valuable for purification steps in multi-gram scale syntheses, where efficient recrystallization is essential for meeting purity specifications (≥95%) required for downstream applications .

Application
Selection Property
Validation Focus
FtsZ inhibitor synthesis
2,6-Difluoro regioisomer required for pharmacophore construction
FtsZ allosteric inhibition assay; anti-MRSA compound research
Biphasic reaction optimization
Intermediate lipophilicity supports balanced aqueous/organic partitioning
Solvent extraction efficiency; logP-driven partition behavior
High-temperature synthetic protocols
Higher boiling point vs. 2,4-difluoro regioisomer reduces evaporative loss
Thermal stability under reflux or solvent-free conditions
Multi-gram scale purification
Lower melting point facilitates recrystallization from common solvents
Purity and yield after recrystallization; ≥95% specification review

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